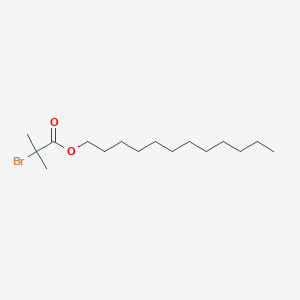

Dodecyl 2-bromoisobutyrate

Übersicht

Beschreibung

Dodecyl 2-bromoisobutyrate is an organic compound with the molecular formula C16H31BrO2. It is commonly used as an initiator in atom transfer radical polymerization (ATRP) for the creation of dodecyl functionalized telechelic polymers . This compound is characterized by its liquid form, a refractive index of 1.455, and a density of 1.058 g/mL at 25°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl 2-bromoisobutyrate can be synthesized through the esterification of dodecanol with 2-bromoisobutyryl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Dodecyl 2-bromoisobutyrate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in polymerization reactions, particularly ATRP, where it acts as an initiator .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Polymerization Reactions: In ATRP, this compound is used in conjunction with a copper catalyst and a ligand such as N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine.

Major Products:

Substitution Reactions: The major products are dodecyl derivatives where the bromine atom is replaced by the nucleophile.

Polymerization Reactions: The major products are polymers with dodecyl functionalized chain ends.

Wissenschaftliche Forschungsanwendungen

Dodecyl 2-bromoisobutyrate is a compound with potential biological activities, particularly in antimicrobial applications and as a component in drug delivery systems and tissue engineering. It is used in the synthesis of functionalized polymers.

Antimicrobial Applications

- Synthesis of Antimicrobial Polymers this compound can be used to initiate polymerizations, yielding polymers with dodecyl (C12) aliphatic hydrocarbon tails. These polymers can be quaternized to incorporate quaternary ammonium moieties .

- Antimicrobial Activity Polymers with a C12 hydrophobic tail have demonstrated broad antimicrobial activity against multidrug-resistant bacterial pathogens such as S. aureus, K. pneumoniae, A. baumannii, and P. aeruginosa . The minimum inhibitory concentrations (MICs) of these polymers indicate their effectiveness .

- Mechanism of Action Research indicates that membrane disruption is the most probable mechanism for bacteria cell killing by these polymers. This mechanism was investigated using a fluorescent membrane permeability assay with Escherichia coli .

Drug Delivery Systems

- Functionalized Emulsifiers this compound can be utilized in the design of branched copolymers that act as functional mucus-responsive oil-in-water emulsifiers . These copolymers comprise a hydrophilic monomer, oligo(ethylene glycol) methacrylate, and a hydrophobic dodecyl initiator .

- Mucus Penetration Mucus can hinder the permeation of drugs and drug delivery systems because the rate of diffusion is low, so systems that increase retention time at the mucosal surface could prove beneficial .

- Thiol-Functional Polymers To enable drug delivery, thiol-functional polymers have been used to produce tablets, polymeric micelles, and microparticles .

Wirkmechanismus

In ATRP, dodecyl 2-bromoisobutyrate acts as an initiator by generating radicals that propagate the polymerization process. The bromine atom is abstracted by the copper catalyst, forming a radical that initiates the polymerization of monomers. The process is controlled by the reversible activation and deactivation of the growing polymer chains, allowing for precise control over the molecular weight and architecture of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

- Ethyl α-bromoisobutyrate

- Methyl α-bromoisobutyrate

- 2-Hydroxyethyl 2-bromoisobutyrate

- Pentaerythritol tetrakis (2-bromoisobutyrate)

Comparison: Dodecyl 2-bromoisobutyrate is unique due to its long dodecyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobicity is desired, such as in the creation of water-resistant coatings and materials. In contrast, compounds like ethyl α-bromoisobutyrate and methyl α-bromoisobutyrate have shorter alkyl chains, resulting in different physical and chemical properties .

Biologische Aktivität

Dodecyl 2-bromoisobutyrate (Dod-Br) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications and as a functional emulsifier. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is an alkyl bromide derivative that serves as a versatile initiator in polymer synthesis. It features a dodecyl hydrophobic tail, which enhances its interaction with biological membranes. The synthesis typically yields a clear oil, confirming its chemical structure and purity .

Antimicrobial Activity

Mechanism of Action

Research indicates that Dod-Br exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves membrane disruption, leading to cell lysis. This has been substantiated through studies demonstrating structure-dependent antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC)

The effectiveness of Dod-Br can be quantified through its Minimum Inhibitory Concentration (MIC), which measures the lowest concentration required to inhibit bacterial growth. A study reported that polymers initiated with Dod-Br showed lower MIC values compared to those initiated with shorter alkyl chains, indicating enhanced antibacterial efficacy due to the longer hydrophobic tail .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | 8 |

Cytotoxicity Studies

While exploring the antibacterial potential of Dod-Br, its cytotoxic effects on mammalian cells were also assessed. Using HepG2 cell lines, the cytotoxicity was evaluated at concentrations up to 100 μg/mL. Results indicated that although Dod-Br exhibited antimicrobial activity, it maintained a favorable safety profile with cell survival rates above 70% at tested concentrations .

Functional Emulsifier Applications

Dod-Br has been utilized in creating mucus-responsive emulsions, which are critical for drug delivery systems. These emulsions leverage the compound's amphiphilic properties, enabling enhanced retention at mucosal surfaces. The stability of these emulsions was significantly improved when using branched copolymers derived from Dod-Br, demonstrating potential for pharmaceutical applications where prolonged drug action is desired .

Case Studies

- Antimicrobial Polymers : A study synthesized various polymers using Dod-Br and evaluated their antimicrobial efficacy against a panel of ESKAPE pathogens. The results highlighted that polymers with shorter degrees of polymerization exhibited superior antibacterial activity due to increased membrane permeability .

- Mucus-Responsive Emulsions : Another investigation focused on the development of branched copolymers incorporating Dod-Br for use as emulsifiers in drug delivery systems. The study found that these emulsions remained stable for over three years at ambient temperature, underscoring their potential for long-term applications in medicine .

Eigenschaften

IUPAC Name |

dodecyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPZPNIRCIQNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621507 | |

| Record name | Dodecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934001-46-4 | |

| Record name | Dodecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934001-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.